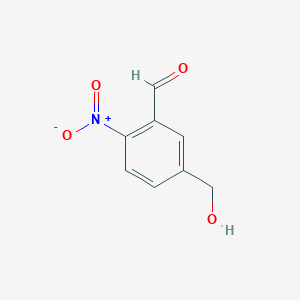

5-(Hydroxymethyl)-2-nitrobenzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-(hydroxymethyl)-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3,5,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLXJHNZCUHSKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Hydroxymethyl 2 Nitrobenzaldehyde

Precursor-Based Synthetic Routes

The construction of 5-(hydroxymethyl)-2-nitrobenzaldehyde can be efficiently achieved by starting from precursors that already contain key structural elements. These routes primarily involve the transformation of a pre-existing functional group into the desired aldehyde or the systematic construction of the substitution pattern on an aromatic scaffold.

Oxidative Transformations of Related Nitrobenzyl Alcohols

A direct and logical approach to synthesizing this compound involves the selective oxidation of the corresponding primary alcohol, (5-(hydroxymethyl)-2-nitrophenyl)methanol. The key challenge in this transformation is to oxidize one of the two primary alcohol groups chemoselectively, or to oxidize a single benzyl (B1604629) alcohol in a precursor before the introduction of the second hydroxymethyl group. The oxidation of benzylic alcohols to aromatic aldehydes is a fundamental transformation in organic chemistry, and numerous methods have been developed, ranging from classical stoichiometric oxidants to modern catalytic systems. organic-chemistry.org

The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the nitro and hydroxymethyl functional groups. researchgate.net Flavin-containing alcohol oxidases, for instance, offer a green alternative for the O2-dependent oxidation of primary alcohols to aldehydes. researchgate.net Other modern methods utilize catalytic amounts of reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a stoichiometric oxidant such as trichloroisocyanuric acid, which allows for mild and highly selective conversions. organic-chemistry.org For laboratory-scale synthesis, reagents like o-iodoxybenzoic acid (IBX) are effective under mild conditions. organic-chemistry.org

Table 1: Comparison of Oxidative Methods for Benzyl Alcohols

| Oxidant/System | Typical Conditions | Advantages | Disadvantages |

| Manganese Dioxide (MnO₂) | Stoichiometric, reflux in solvent (e.g., CHCl₃) | Selectivity for benzylic/allylic alcohols | Generates significant inorganic waste |

| IBX (o-Iodoxybenzoic acid) | Stoichiometric, room temp. in DMSO | Mild conditions, high yields | Potentially explosive, stoichiometric waste |

| TEMPO/TCCA | Catalytic TEMPO, Trichloroisocyanuric acid | High chemoselectivity, mild, catalytic | Requires a co-oxidant |

| Alcohol Oxidase (Enzymatic) | Aqueous buffer, atmospheric O₂, 30-40°C | Green (uses O₂), highly selective | Substrate specific, requires enzyme |

| Metal Bromide Catalysts | Co/Mn/Br catalyst, O₂ or air | Catalytic, uses air as oxidant | May require elevated temperatures/pressures google.com |

Strategic Functionalization of Pre-existing Aromatic Scaffolds

An alternative to the direct oxidation of a pre-formed alcohol is the stepwise introduction of the required functional groups onto a simpler aromatic ring. This approach requires careful planning of the synthetic sequence to exploit the directing effects of the substituents.

One common strategy in the synthesis of nitrobenzaldehydes is the direct nitration of a substituted benzaldehyde (B42025). psu.edupsu.edu For example, the nitration of benzaldehyde typically yields the meta-substituted product, 3-nitrobenzaldehyde, as the major isomer. psu.edupsu.edu However, reaction conditions can be modified to increase the proportion of the ortho-isomer. psu.edupsu.edu A related approach involves the nitration of a protected benzaldehyde, such as a dioxolane acetal, which can alter the regioselectivity and improve reaction safety. psu.edupsu.edu

Another powerful strategy begins with a substituted toluene. For instance, 2-nitrotoluene (B74249) can be converted into 2-nitrobenzaldehyde (B1664092) through the oxidation of an intermediate alkali metal salt of 2-nitrophenylpyruvic acid using potassium permanganate (B83412). google.com Subsequent functionalization of the aromatic ring could then be performed to introduce the hydroxymethyl group. The synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde has been reported via the nitration of salicylaldehyde, followed by a second nitration of the resulting mixture of 3- and 5-nitrosalicylaldehydes, demonstrating a pathway of building complexity on a pre-functionalized ring. oatext.comoatext.com

Table 2: Strategic Routes for Aromatic Functionalization

| Starting Material | Key Steps | Rationale | Potential Challenges |

| 3-(Hydroxymethyl)benzaldehyde | 1. Nitration | Utilizes a commercially available precursor. | Controlling regioselectivity of nitration. |

| 2-Nitrotoluene | 1. Side-chain oxidation to aldehyde2. Ring functionalization (e.g., formylation, then reduction) | Starts from a simple, inexpensive material. | Ring functionalization can be difficult after side-chain oxidation. |

| Salicylaldehyde | 1. Nitration2. Further functionalization | Demonstrates building complexity on a phenol (B47542) ring. oatext.comoatext.com | Requires multiple steps to achieve the target substitution pattern. |

| Benzaldehyde | 1. Protection (acetal formation)2. Nitration3. Deprotection and separation | Protection can improve safety and alter isomer ratios. psu.edupsu.edu | Multi-step process, requires isomer separation. |

Catalytic Systems in Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways that are more efficient, selective, and sustainable than stoichiometric methods. nih.gov Both metal-based and organic catalysts play crucial roles in the transformations required to produce complex molecules like this compound.

Metal-Catalyzed Processes

Transition-metal catalysis provides powerful tools for C-H functionalization, cross-coupling, and oxidation reactions. nih.govnih.gov Palladium catalysts are widely used for various coupling reactions. acs.org Rhodium catalysts are effective for hydroacylation reactions, where an alkene or alkyne inserts into the formyl C-H bond of an aldehyde. nih.gov

In the context of synthesizing substituted nitroaromatics, lanthanide salts such as La(NO₃)₃ and Ce(NO₃)₃ have been shown to act as catalysts in the formation of 2-hydroxy-5-nitrobenzaldehyde (B32719) from a Schiff base ligand precursor. researchgate.net Furthermore, copper-catalyzed methods have been developed for synthesizing quinazoline (B50416) derivatives from aldehydes and for performing nitration reactions, showcasing the versatility of less expensive metals. acs.orggoogle.com Nickel complexes with Schiff base ligands have also been explored as catalysts for the oxidation of styrenes to benzaldehydes. mdpi.com These catalytic systems offer pathways to functionalize aromatic rings and manipulate aldehyde groups with high efficiency.

Table 3: Examples of Metal-Catalyzed Processes in Aldehyde Synthesis

| Metal Catalyst | Reaction Type | Relevance to Synthesis | Reference Example |

| Palladium (Pd) | Oxidative Coupling | Stereoselective assembly of enamines from primary amines and alkenes. acs.org | Formation of C-N bonds adjacent to an aromatic ring. |

| Rhodium (Rh) | C-H Functionalization | Direct insertion into C-H bonds to build molecular complexity. nih.gov | Synthesis of Ritalin via C-H insertion. nih.gov |

| Copper (Cu) | Cascade Reaction | One-pot synthesis of quinazolines from (2-aminophenyl)methanols and aldehydes. acs.org | Aldehyde as an electrophilic building block. |

| Cerium (Ce) | Catalysis/Hydrolysis | Formation of 2-hydroxy-5-nitrobenzaldehyde from a Schiff base. researchgate.net | Synthesis of a related nitrobenzaldehyde. |

| Nickel (Ni) | Oxidation | Catalytic oxidation of olefins to aldehydes. mdpi.com | Alternative route to aldehyde functionality. |

| Alkali Metals (Na/Cs) | C-H Benzylation | Catalytic deprotonation of toluenes for addition to imines. organic-chemistry.org | Functionalization of benzylic C-H bonds. |

Organocatalytic Approaches (general relevance)

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful field complementary to metal catalysis. For aldehyde chemistry, the primary modes of activation involve the formation of enamine or enol intermediates. While a direct organocatalytic synthesis of this compound is not established, the general principles are highly relevant for the synthesis of functionalized aldehydes.

Table 4: General Organocatalytic Transformations of Aldehydes

| Catalyst Type | Mode of Activation | Transformation | Application Relevance |

| Chiral Amines (e.g., Proline) | Enamine catalysis | α-Alkylation, α-halogenation researchgate.netacs.org | Introduction of functionality at the α-position. |

| N-Heterocyclic Carbenes (NHCs) | Homoenolate/Acyl anion | Stetter reaction, Benzoin condensation | C-C bond formation using the aldehyde carbon. |

| Secondary Amines (e.g., Indoline) | Petasis reaction catalysis | Formylation of boronic acids researchgate.net | Direct synthesis of aryl aldehydes from boronic acids. |

| Phosphines | Rauhut-Currier reaction | Dimerization/addition of activated alkenes | C-C bond formation. |

Green Chemistry Principles in Synthesis Design

The design of synthetic routes for fine chemicals is increasingly guided by the 12 Principles of Green Chemistry, which aim to reduce the environmental impact of chemical processes. nih.govacs.org The synthesis of this compound provides a valuable case study for applying these principles.

Waste Prevention and Atom Economy : Catalytic methods are inherently greener than stoichiometric ones because they reduce waste. nih.gov For the oxidation of the precursor alcohol, using a catalytic amount of TEMPO or an enzymatic process with oxygen from the air as the terminal oxidant has a much higher atom economy than using a stoichiometric reagent like manganese dioxide. organic-chemistry.orgacs.org

Less Hazardous Chemical Synthesis : This principle encourages avoiding toxic reagents and byproducts. Traditional nitration reactions often use a hazardous mixture of concentrated nitric and sulfuric acids. psu.edupsu.edu Developing alternative nitration methods or using catalytic systems (e.g., copper nitrate) can mitigate these risks. google.com Similarly, replacing heavy metal oxidants like chromium with greener alternatives like H₂O₂ or air is a key goal. mdpi.com

Safer Solvents and Auxiliaries : Many organic reactions rely on volatile and often toxic organic solvents. Green chemistry seeks to replace these with safer alternatives like water, supercritical CO₂, or ionic liquids, or to conduct reactions under solvent-free conditions. mdpi.comrjpn.org

Design for Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. rjpn.org Many organocatalytic and enzymatic reactions proceed under mild conditions, making them more energy-efficient than methods requiring high temperatures. mdpi.com

Use of Catalysis : As detailed in section 2.2, the use of metal or organocatalysts is superior to stoichiometric reagents. nih.gov Catalysts reduce the amount of chemical waste, can enable reactions under milder conditions, and often lead to higher selectivity, minimizing the need for purification. nih.govrsc.org

By integrating these principles, chemists can design synthetic pathways to this compound that are not only efficient and high-yielding but also environmentally responsible.

Table 5: Application of Green Chemistry Principles to Synthesis Design

| Green Chemistry Principle | Application in Synthesis of this compound |

| 1. Waste Prevention | Preferring one-pot cascade reactions over multi-step processes with intermediate isolation. mdpi.comrsc.org |

| 2. Atom Economy | Using catalytic aerobic or enzymatic oxidation instead of stoichiometric metal oxidants. acs.org |

| 3. Less Hazardous Synthesis | Replacing traditional nitrating mixtures with safer, catalytic alternatives. |

| 5. Safer Solvents | Employing water as a solvent where possible, as in some ultrasonic-assisted syntheses. mdpi.com |

| 6. Energy Efficiency | Utilizing enzymatic or organocatalytic methods that proceed at ambient temperature. rjpn.org |

| 7. Renewable Feedstocks | (General) Deriving aromatic starting materials from renewable biomass sources. rsc.org |

| 8. Reduce Derivatives | Using chemoselective enzymes to avoid protection/deprotection of the hydroxymethyl group. acs.org |

| 9. Catalysis | Employing metal or organocatalysts to reduce waste and improve efficiency. nih.gov |

Mechanistic Investigations of Chemical Transformations Involving 5 Hydroxymethyl 2 Nitrobenzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is the most reactive site on the 5-(Hydroxymethyl)-2-nitrobenzaldehyde molecule for transformations like nucleophilic additions and condensations. The presence of the nitro group in the ortho position greatly increases the partial positive charge on the carbonyl carbon, thereby activating it for chemical reactions. doubtnut.comwiserpub.com

Nucleophilic addition is a fundamental reaction pathway for aldehydes. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final alcohol product.

For aromatic aldehydes, the reactivity in nucleophilic addition reactions is heavily influenced by the electronic properties of the substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the nitro group (-NO₂) present in this compound, enhance reactivity. doubtnut.com The -NO₂ group destabilizes the benzene ring and withdraws electron density, which in turn increases the electrophilicity of the carbonyl carbon. Consequently, compounds like p-nitrobenzaldehyde are more reactive towards nucleophiles than benzaldehyde (B42025) itself. doubtnut.com This principle suggests that this compound will exhibit high reactivity in nucleophilic addition reactions, comparable to or greater than other nitrobenzaldehyde isomers.

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbonyl carbon of the aldehyde.

Intermediate Formation: The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a solvent or a weak acid to form the final addition product, a secondary alcohol.

Condensation reactions of this compound involve an initial nucleophilic addition to the aldehyde, followed by a dehydration step to form a new double bond. These reactions are crucial for synthesizing a wide range of derivatives.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. libretexts.org This reaction is typically catalyzed by a small amount of acid. researchgate.net The mechanism involves a two-stage process: nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The detailed steps are:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral tetrahedral intermediate called a carbinolamine. libretexts.org

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a positively charged species known as an iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final imine product and regenerate the acid catalyst. libretexts.org

Studies on related compounds, such as other nitrobenzaldehydes, have shown that the electron-withdrawing nitro group facilitates the initial nucleophilic attack, making the reaction efficient. nih.gov For instance, Schiff bases have been successfully synthesized by reacting various nitrobenzaldehydes with amines like (1R,2R)-(-)-1,2-diaminocyclohexane. nih.gov

Similar to imine formation, this compound can react with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form hydrazones. The mechanism is virtually identical to that of Schiff base formation. masterorganicchemistry.com Hydrazones derived from 2-nitrobenzaldehyde (B1664092) have been synthesized as precursors for compounds with potential biological activity. wiserpub.com

The reaction proceeds through the formation of a carbinolamine-like intermediate, followed by dehydration. The enhanced electrophilicity of the carbonyl carbon in this compound promotes this condensation.

The Knoevenagel condensation is a reaction between a carbonyl compound and a molecule with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine. wikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated compound.

While specific studies on this compound are scarce, the reactivity of related nitrobenzaldehydes provides insight. The mechanism involves the following steps:

Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate ion.

Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, in this case, a nitrobenzaldehyde derivative. This step is a variation of an aldol (B89426) addition.

Protonation: The resulting alkoxide intermediate is protonated to form a β-hydroxy compound.

Dehydration: This intermediate readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated product. sigmaaldrich.com

The strong electron-withdrawing nitro group on the benzaldehyde ring makes the carbonyl carbon highly electrophilic, favoring the initial nucleophilic attack and driving the reaction forward. unifap.br The reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid using piperidine (B6355638) as a base is a classic example of this condensation. wikipedia.org

Table 1: Knoevenagel Condensation Products of Related Benzaldehydes

| Benzaldehyde Reactant | Active Methylene Compound | Catalyst | Product Type |

|---|---|---|---|

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | α,β-Unsaturated Enone |

| Acrolein | Malonic Acid | Pyridine (B92270) | trans-2,4-Pentadienoic Acid |

This table presents examples from related compounds to illustrate the Knoevenagel condensation pathway.

The Aldol reaction involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by a potential dehydration to yield a conjugated enone. wikipedia.org In the context of this compound, it would act as the electrophilic partner (the "acceptor") in a crossed Aldol reaction, as it cannot form an enolate itself.

The reaction mechanism for a base-catalyzed crossed Aldol reaction is:

Enolate Formation: A base removes an α-hydrogen from the carbonyl donor (e.g., acetone (B3395972) or 2-acetylpyridine) to form an enolate ion.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the nitrobenzaldehyde. researchgate.netchegg.com

Protonation: The resulting tetrahedral alkoxide intermediate is protonated by the solvent (e.g., water) to give the β-hydroxy carbonyl compound (the aldol addition product).

Dehydration (Condensation): Under more vigorous conditions (e.g., heating), the aldol addition product can be dehydrated to form an α,β-unsaturated carbonyl compound (the aldol condensation product). labflow.com

The reactivity of nitrobenzaldehydes in these reactions is high due to the electron-withdrawing nitro group, which makes the aldehyde a potent electrophile. labflow.com This has been demonstrated in reactions between 2-acetylpyridine (B122185) and 4-nitrobenzaldehyde. chegg.comlabflow.com

Table 2: Examples of Crossed Aldol Reactions with Related Nitrobenzaldehydes

| Aldehyde (Acceptor) | Enolate Source (Donor) | Base | Reaction Outcome |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 2-Acetylpyridine | Na₂CO₃ | Aldol Addition or Condensation |

This table showcases the dynamics of Aldol reactions involving related nitro-substituted aldehydes.

Condensation Reaction Mechanisms

Reactivity of the Nitro Group

The nitro group is a versatile functional handle, primarily undergoing reductive transformations that lead to a variety of nitrogen-containing functionalities, which can subsequently participate in further reactions.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com A variety of methods are effective for this transformation. wikipedia.org

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This process reduces the nitro group to an amine while also reducing the aldehyde to a hydroxymethyl group, yielding 5-Amino-2-(hydroxymethyl)benzyl alcohol.

Dissolving Metal Reductions: A common and selective method involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid). masterorganicchemistry.comnih.gov For instance, treating this compound with iron powder in acetic acid would selectively reduce the nitro group to the corresponding amine, 5-Amino-2-formyl-benzenemethanol, leaving the aldehyde and hydroxymethyl groups intact. nih.gov The mechanism of this "dissolving metal reduction" involves a series of single electron transfers from the metal to the nitro group, followed by protonation steps until the amine is formed. nih.gov

Other Reagents: Other reagents like sodium hydrosulfite or trichlorosilane (B8805176) in the presence of an organic base can also effectively reduce nitro groups to amines. wikipedia.orggoogle.com

Depending on the reagents and conditions, the reduction can be stopped at intermediate stages, such as the nitroso or hydroxylamine (B1172632) level, although isolating these intermediates can be challenging due to their high reactivity.

Table 2: Conditions for Nitro Group Reduction

| Reagent/Method | Conditions | Major Product | Notes |

|---|---|---|---|

| H₂ / Pd-C | Methanol, RT | 5-Amino-2-(hydroxymethyl)benzyl alcohol | Reduces both nitro and aldehyde groups. |

| Fe / Acetic Acid | 95-110 °C | 2-Amino-5-(hydroxymethyl)benzaldehyde | Chemoselective for the nitro group. nih.gov |

| SnCl₂ / HCl | Ethanol, Reflux | 2-Amino-5-(hydroxymethyl)benzaldehyde | Classic method for selective nitro reduction. |

The in situ reduction of the nitro group to an amine provides a powerful strategy for constructing heterocyclic rings via intramolecular cyclization. When the nitro group of this compound is reduced, the resulting 2-aminobenzaldehyde (B1207257) derivative possesses nucleophilic (amino) and electrophilic (aldehyde) centers in proximity, setting the stage for cyclization.

A prominent example of this strategy is the domino nitro reduction-Friedländer heterocyclization. nih.gov In this one-pot procedure, the 2-nitrobenzaldehyde derivative is treated with a reducing agent (like Fe/AcOH) in the presence of a compound with an active methylene group (e.g., a β-keto-ester or β-diketone). The nitro group is first reduced to an amine. This amine then undergoes a Knoevenagel condensation with the active methylene compound and the adjacent aldehyde, followed by cyclization and dehydration to afford highly substituted quinolines. nih.gov

Another potential cyclization pathway involves the partial reduction of the nitro group. For instance, a transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol. rsc.org This reaction proceeds through the formation of a 2-nitrosobenzaldehyde intermediate, which then undergoes a series of condensation, isomerization, and cyclization steps. rsc.org Applying this logic to this compound, a similar internal redox reaction between the hydroxymethyl and nitro groups could potentially trigger cyclization pathways leading to novel heterocyclic systems.

Chemical Modifications of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is amenable to several standard chemical transformations, provided the reaction conditions are compatible with the sensitive aldehyde and nitro functionalities.

Oxidation: The hydroxymethyl group can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) would likely lead to over-oxidation of both the hydroxymethyl and aldehyde groups to carboxylic acids and may not be compatible with the nitro group. smolecule.com Milder, more selective oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), could potentially oxidize the benzylic alcohol to an aldehyde, yielding 2-Nitro-5-formylbenzaldehyde, though chemoselectivity over the existing aldehyde would be a challenge.

Esterification: The alcohol can be readily converted to an ester through reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine or triethylamine. For example, reaction with acetic anhydride would yield (4-formyl-3-nitrophenyl)methyl acetate. This reaction protects the hydroxyl group and can modify the molecule's physical properties.

Etherification: Conversion to an ether can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide) to form the corresponding ether, such as 5-(Methoxymethyl)-2-nitrobenzaldehyde. Care must be taken as the aldehyde proton is also acidic and strong bases can promote side reactions.

Selective Oxidation Reactions (e.g., to Carboxylic Acids)

The selective oxidation of the hydroxymethyl group of this compound to a carboxylic acid, yielding 4-formyl-3-nitrobenzoic acid, presents a significant synthetic challenge due to the presence of the aldehyde group, which is also susceptible to oxidation. Achieving high chemoselectivity requires mild and specific oxidizing agents that preferentially target the primary alcohol.

While specific studies on this compound are not extensively detailed, the principles of such a transformation can be understood from studies on analogous compounds like 5-hydroxymethylfurfural (B1680220) (HMF), which also contains both an aldehyde and a hydroxymethyl group. Research on HMF oxidation has identified several catalytic systems that achieve the desired selectivity.

Key Findings from Analogous Systems:

Catalyst Systems: Supported noble metal catalysts, particularly those based on gold (Au) or platinum (Pt), have shown high efficacy. For instance, gold nanoparticles supported on ceria (Au-CeO₂) or titania (Au-TiO₂) can selectively convert HMF to 2,5-furandicarboxylic acid in water under mild conditions. rsc.org The reaction mechanism over these catalysts often involves water as the source of oxygen atoms, with molecular oxygen serving to regenerate the catalyst. rsc.org

Reaction Pathway: The oxidation process can proceed through two main pathways: oxidation of the alcohol group first to form a dicarbaldehyde intermediate, or oxidation of the aldehyde group first to form a hydroxymethyl-carboxylic acid intermediate. In many catalytic systems, the oxidation of the aldehyde group is favored. nih.gov

Influence of pH: The reaction pathway and selectivity are highly dependent on the pH of the reaction medium. Non-strong alkaline environments (pH < 13) tend to favor one pathway, while stronger alkaline conditions (pH ≥ 13) favor the other. mdpi.com

For the selective oxidation of this compound, a carefully chosen catalyst and controlled reaction conditions would be paramount. The electron-withdrawing nitro group would likely influence the reactivity of the aromatic ring and the adjacent functional groups, potentially requiring tailored catalytic approaches.

Etherification and Esterification Strategies

The hydroxymethyl group of this compound can undergo nucleophilic substitution reactions to form ethers and esters. These transformations are fundamental for modifying the compound's solubility, reactivity, and steric properties.

Etherification: Etherification typically involves the reaction of the benzylic alcohol with another alcohol under acidic conditions or via a Williamson ether synthesis protocol. Iron(III) chloride (FeCl₃·6H₂O) has been demonstrated as an effective catalyst for the self-etherification of substituted benzyl (B1604629) alcohols, producing symmetrical dibenzyl ethers. nih.govacs.org This method is advantageous due to the low cost and toxicity of the iron catalyst. nih.gov For the formation of unsymmetrical ethers, a different alcohol can be introduced as a reagent. Zeolites have also been employed as solid acid catalysts for the etherification of benzyl alcohols, offering advantages in terms of catalyst separation and recycling. google.com

Esterification: Esterification of the hydroxymethyl group can be achieved through reaction with carboxylic acids, acid anhydrides, or acid chlorides, often under acidic or basic catalysis. Studies on the analogous compound HMF have shown successful esterification with various fatty acids using cyanuric chloride as a catalyst under mild conditions. nih.gov This method provides a pathway to synthesize a range of monoesters, which can then be further functionalized. nih.gov

The table below summarizes general strategies applicable to these transformations.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. Aldehydes are common participants in these reactions, and this compound and its precursors are well-suited for several important MCRs.

Morita-Baylis-Hillman Adduct Formation (using 2-nitrobenzaldehyde precursors)

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene (e.g., an acrylate (B77674) or acrylonitrile) and an electrophile, typically an aldehyde, catalyzed by a nucleophilic tertiary amine or phosphine. nrochemistry.comwikipedia.org The reaction involving 2-nitrobenzaldehyde precursors like this compound yields densely functionalized allylic alcohols.

Mechanism: The accepted mechanism proceeds through three main steps:

Michael Addition: The nucleophilic catalyst (e.g., DABCO) adds to the activated alkene in a conjugate fashion to form a zwitterionic enolate intermediate. mdpi.comprinceton.edu

Aldol Addition: The generated enolate attacks the carbonyl carbon of the aldehyde (the 2-nitrobenzaldehyde derivative), forming a new carbon-carbon bond and a second zwitterionic intermediate. nrochemistry.comyoutube.com

Elimination: A proton transfer followed by the elimination of the catalyst regenerates the catalyst and yields the final MBH adduct. mdpi.comprinceton.edu

Kinetic studies on the reaction between methyl acrylate and p-nitrobenzaldehyde have suggested that the proton transfer step is often rate-determining. wikipedia.org The electron-withdrawing nitro group on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, making it a good substrate for the MBH reaction.

Hantzsch Reaction Rearrangements (using 5-hydroxy-2-nitrobenzaldehyde)

The Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and ammonia (B1221849) or an amine to form a 1,4-dihydropyridine (B1200194) ring. thermofisher.comorganic-chemistry.org Subsequent oxidation can yield the corresponding pyridine.

A study involving 5-hydroxy-2-nitrobenzaldehyde (B108354), a close structural analog of this compound, provides direct insight into the expected reactivity. The reaction of 5-hydroxy-2-nitrobenzaldehyde with ethyl acetoacetate (B1235776) and ammonia proceeded as expected under reflux conditions, yielding the two normal isomeric Hantzsch products.

This contrasts with the reaction using unsubstituted 2-nitrobenzaldehyde, which yielded not only the expected dihydropyridines but also two rearranged tricyclic compounds, indicating a more complex reaction pathway influenced by the nitro group's position without the 5-hydroxy substituent.

Henry Reaction Contributions (using 2-nitrobenzaldehyde derivatives)

The Henry reaction, also known as the nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The product is a β-nitro alcohol, which is a versatile synthetic intermediate. wikipedia.org Aldehydes such as 2-nitrobenzaldehyde derivatives are common substrates in this reaction.

Mechanism:

Deprotonation: A base removes the acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. wikipedia.orgtcichemicals.com

Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (e.g., this compound). wikipedia.org

Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product. wikipedia.org

All steps of the Henry reaction are reversible. wikipedia.org The reaction is synthetically useful as the resulting products can be readily converted into other functional groups, such as nitroalkenes via dehydration or β-amino alcohols via reduction of the nitro group. wikipedia.org The use of 2-nitrobenzaldehyde in Henry reactions has been documented in the development of heterogeneous catalytic systems aimed at improving yields and diastereoselectivity. scirp.org

Mannich-Type Reaction Architectures (general, relevant to aldehydes)

The Mannich reaction is a three-component aminoalkylation that involves the condensation of an aldehyde, an amine (primary, secondary, or ammonia), and a compound with an acidic proton (often an enolizable ketone or aldehyde). wikipedia.orgbyjus.com The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org

General Mechanism:

Iminium Ion Formation: The reaction begins with the formation of an electrophilic iminium ion from the condensation of the amine and the aldehyde (in this context, a non-enolizable aldehyde like this compound could be used). wikipedia.orgadichemistry.com This step involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration. organicchemistrytutor.com

Enol/Enolate Formation: The compound with the acidic proton (e.g., a ketone) tautomerizes to its enol form under acidic conditions or is deprotonated to an enolate under basic conditions. chemistrysteps.com

Nucleophilic Attack: The electron-rich enol or enolate attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the final Mannich base after a final deprotonation step. wikipedia.orgbyjus.com

As an aromatic aldehyde, this compound can serve as the aldehyde component in the formation of the initial iminium ion, which then reacts with a separate enolizable component to construct the final Mannich base architecture.

Table of Mentioned Chemical Compounds

Rearrangement Reactions Involving ortho-Nitrobenzaldehyde Scaffolds

The unique positioning of the nitro and aldehyde groups in ortho-nitrobenzaldehyde scaffolds facilitates a variety of intramolecular rearrangement reactions, often leading to the formation of complex heterocyclic structures. These transformations are typically triggered by photochemical, thermal, or reductive conditions, and they proceed through distinct mechanistic pathways involving intricate electronic and structural reorganizations. This section delves into the mechanistic investigations of several key rearrangement reactions involving these scaffolds, highlighting the formation of novel molecular architectures.

Photochemical Rearrangement to ortho-Nitrosobenzoic Acid

One of the most well-documented rearrangements of ortho-nitrobenzaldehyde is its photochemical conversion to ortho-nitrosobenzoic acid. This intramolecular redox reaction involves the transfer of an oxygen atom from the nitro group to the aldehyde carbon.

Mechanism: The reaction is initiated by the photoexcitation of the ortho-nitrobenzaldehyde molecule. Upon absorption of light, the molecule is promoted to an excited state, which facilitates an intramolecular hydrogen abstraction from the aldehyde group by one of the oxygen atoms of the nitro group. This leads to the formation of a transient aci-nitro intermediate. This intermediate then undergoes further rearrangement, ultimately yielding ortho-nitrosobenzoic acid. Recent studies have also pointed to the involvement of a distinct ketene (B1206846) intermediate in this process. Furthermore, at very low temperatures, it has been observed that H-tunneling can play a dominant role in the reactivity of the ketene intermediate, leading to the formation of an isoxazolone as a unique tunneling product.

Below is a table summarizing the key aspects of this photochemical rearrangement.

| Reactant | Product | Conditions | Intermediate(s) |

| ortho-Nitrobenzaldehyde | ortho-Nitrosobenzoic acid | UV irradiation (e.g., 365 nm) | Aci-nitro intermediate, Ketene intermediate |

Reductive Rearrangements of Hantzsch Reaction Products

ortho-Nitrobenzaldehydes are valuable substrates in the Hantzsch pyridine synthesis, leading to the formation of 4-(ortho-nitrophenyl)-1,4-dihydropyridines. These products can undergo further rearrangement reactions under reductive conditions to yield indole (B1671886) and quinoline (B57606) derivatives.

Mechanism of Indole Formation: The proposed mechanism for the formation of indole derivatives from 4-(ortho-nitrophenyl)-1,4-dihydropyridines begins with the reduction of the nitro group to a nitroso group. This is followed by a nucleophilic attack from the C-3 position of the dihydropyridine ring onto the nitroso group, which is facilitated by a Michael-type addition of a water molecule to the C-2 position of the ring. The subsequent ring opening of the pyridine moiety, loss of a water molecule, decarboxylation, and isomerization lead to the formation of the indole ring system.

Mechanism of Quinoline Formation: The formation of quinoline derivatives from the corresponding 2-(ortho-nitrophenyl)-1,2-dihydropyridine isomers, also formed in the Hantzsch reaction, proceeds through a different pathway upon reduction. The treatment of these 1,2-dihydropyridines with a reducing agent like tin(II) chloride in acidic media can lead to a mixture of quinoline compounds.

The following table presents the outcomes of the Hantzsch reaction with different ortho-nitrobenzaldehydes and the subsequent reductive rearrangement of the dihydropyridine products. rsc.org

| Starting Aldehyde | Hantzsch Products (Isomers) | Reductive Conditions | Rearrangement Products | Yield (%) |

| 5-Hydroxy-2-nitrobenzaldehyde | 4-(5-Hydroxy-2-nitrophenyl)-1,4-dihydropyridine & 2-(5-Hydroxy-2-nitrophenyl)-1,2-dihydropyridine | SnCl₂ / HCl | Indole derivative | 56 |

| 2-Nitrobenzaldehyde | 4-(2-Nitrophenyl)-1,4-dihydropyridine & 2-(2-Nitrophenyl)-1,2-dihydropyridine | SnCl₂ / HCl | Indole derivative | 40 |

| 2-Nitrobenzaldehyde | 2-(2-Nitrophenyl)-1,2-dihydropyridine | SnCl₂ / HCl | Quinoline derivatives | - |

Photolysis of ortho-Nitrobenzaldehyde N-Acylhydrazones

The photolysis of N-acylhydrazones derived from ortho-nitrobenzaldehyde represents another fascinating rearrangement pathway. Depending on the substitution at the hydrazone nitrogen, this reaction can lead to the formation of either benzyne (B1209423) or 5-nitrophthalazines.

Mechanism of Benzyne Formation: Irradiation of ortho-nitrobenzaldehyde N-acetyl-N-alkylhydrazones is proposed to initiate a rearrangement analogous to the ortho-nitrobenzylideneaniline rearrangement. This leads to the formation of an o-nitrosobenzoyl-N-acetyl-N-alkylhydrazide intermediate, which then gives rise to an o-(N-acetyl-N-alkyltriazeno)benzoic acid. Decomposition of this triazenoic acid derivative results in the generation of benzyne.

Mechanism of 5-Nitrophthalazine Formation: In contrast, the photolysis of ortho-nitrobenzaldehyde N-acylhydrazones (where the nitrogen is not further alkylated) primarily results in a photocyclization reaction. This process leads to the formation of 1-substituted 5-nitrophthalazines in good yields, with benzyne generation being only a minor pathway.

The table below summarizes the photochemical outcomes for different N-acylhydrazones of ortho-nitrobenzaldehyde.

| Reactant | Major Product(s) | Conditions |

| ortho-Nitrobenzaldehyde N-acetyl-N-alkylhydrazone | Benzyne | UV irradiation |

| ortho-Nitrobenzaldehyde N-acylhydrazone | 1-Substituted 5-nitrophthalazine | UV irradiation |

Derivatization and Functionalization Strategies for Enhanced Molecular Complexity

Construction of Imine-Based Ligands and Intermediates

The aldehyde functionality of 5-(Hydroxymethyl)-2-nitrobenzaldehyde is a prime site for the construction of imine-based structures, commonly known as Schiff bases. This is typically achieved through a condensation reaction with primary amines. rsisinternational.org This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule, often facilitated by acid catalysis or heat. rsisinternational.orgresearchgate.net The resulting imine (or azomethine) group (C=N) is a valuable linkage in the synthesis of various organic compounds, including ligands for metal complexes and intermediates for more complex molecules. jetir.org

The reaction is generally carried out in a suitable solvent, such as ethanol or methanol. researchgate.net In some cases, to drive the reaction to completion, the water formed is removed, and a catalytic amount of acid (e.g., glacial acetic acid) may be added to accelerate the process. researchgate.net A wide variety of primary amines can be used, allowing for the introduction of diverse R-groups into the final molecule. This versatility enables the fine-tuning of the steric and electronic properties of the resulting Schiff base ligands.

For instance, condensation with amino acids introduces chirality and additional functional groups (like carboxylic acids), which can be valuable in catalysis and biochemical research. Similarly, reactions with aromatic amines can yield Schiff bases with extended conjugation, influencing their photophysical properties.

| Amine Reactant | Resulting Schiff Base Intermediate | Potential Applications |

|---|---|---|

| Aniline | N-((5-(hydroxymethyl)-2-nitrophenyl)methylene)aniline | Intermediate for heterocyclic synthesis |

| Ethylenediamine (in a 2:1 aldehyde-to-amine ratio) | N,N'-bis((5-(hydroxymethyl)-2-nitrophenyl)methylene)ethane-1,2-diamine | Polydentate ligand for coordination chemistry |

| Glycine | 2-(((5-(hydroxymethyl)-2-nitrophenyl)methylene)amino)acetic acid | Chiral ligand, pharmaceutical intermediate |

| 4-Methoxyaniline | N-((5-(hydroxymethyl)-2-nitrophenyl)methylene)-4-methoxyaniline | Intermediate for materials with specific electronic properties |

Chemical Transformations at the Hydroxymethyl Position

The hydroxymethyl group (-CH₂OH) on the benzene (B151609) ring provides another key site for functionalization, allowing for a range of chemical transformations that can significantly alter the molecule's properties and reactivity. smolecule.com As a primary alcohol, it can undergo oxidation, esterification, and etherification reactions.

Oxidation: The hydroxymethyl group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. smolecule.com Strong oxidizing agents will typically convert it to a carboxylic acid, resulting in 2-nitroterephthalaldehyde (if the original aldehyde is protected) or 4-formyl-3-nitrobenzoic acid. This introduces a new acidic functional group, which can be useful for forming salts, amides, or esters.

Esterification: The hydroxymethyl group can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. This process, often catalyzed by an acid, allows for the introduction of a wide variety of acyl groups. Oxidative esterification, a process that combines oxidation and esterification in one step, has been demonstrated on similar molecules like 5-hydroxymethylfurfural (B1680220) (HMF), converting the alcohol directly into a methyl ester in the presence of methanol. nih.gov This suggests a potential pathway for converting this compound into methyl 4-formyl-3-nitrobenzoate.

Etherification: Ether linkages can be formed by reacting the hydroxymethyl group with alkyl halides under basic conditions (Williamson ether synthesis) or with other alcohols under acidic conditions. researchgate.net This strategy is useful for attaching alkyl or aryl chains, potentially improving solubility in nonpolar solvents or introducing specific functionalities for further reactions. The synthesis of 5-(alkoxymethyl)furfurals from HMF provides a model for how this compound could be converted into various ethers. researchgate.net

| Transformation | Reagents and Conditions | Product Functional Group | Significance |

|---|---|---|---|

| Oxidation | Strong oxidizing agent (e.g., KMnO₄, H₂CrO₄) | Carboxylic acid (-COOH) | Introduces an acidic site for further derivatization. |

| Esterification | Carboxylic acid/acyl chloride, acid catalyst | Ester (-COOR) | Adds diverse functional groups, modifies polarity. |

| Etherification | Alkyl halide, base (e.g., NaH) | Ether (-OR) | Increases lipophilicity, introduces new side chains. |

Integration into Macrocyclic and Polycyclic Architectures

Macrocycles, large cyclic molecules, are of significant interest in fields such as supramolecular chemistry and drug discovery due to their unique structural and binding properties. nih.gov The synthesis of these complex structures often relies on bifunctional building blocks that can undergo cyclization reactions. While direct use of this compound in macrocycle synthesis is not extensively documented, its derivatives are well-suited for such applications.

A common strategy for macrocyclization involves the reaction of a dialdehyde with a diamine under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. mdpi.com By first transforming the hydroxymethyl group of this compound, bifunctional monomers can be created. For example:

Dimerization and Derivatization: An ether linkage could be formed between two molecules of this compound to create a dialdehyde, which can then be reacted with a diamine to form a macrocyclic imine.

Functional Group Conversion: The hydroxymethyl group could be converted into a different reactive group, such as an amine (via a multi-step synthesis involving conversion to a halide then substitution with an amine source). The resulting amino-aldehyde could then undergo self-condensation or reaction with another bifunctional molecule.

The synthesis of macrocycles often requires careful control of reaction conditions to achieve good yields. nih.gov The rigid structure imparted by the benzene ring in this compound can help pre-organize the linear precursors, potentially facilitating the ring-closing step. nih.gov

Introduction of Diverse Functional Groups for Specific Applications

Beyond the direct modification of the existing functional groups, further derivatization can introduce a wide array of new functionalities for specific applications. A key transformation is the reduction of the nitro group.

Reduction of the Nitro Group: The nitro group is strongly electron-withdrawing, but it can be readily reduced to an amino group (-NH₂) using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. jetir.org This transformation from this compound to 2-amino-5-(hydroxymethyl)benzaldehyde fundamentally alters the electronic properties of the molecule, converting an electron-withdrawing group into an electron-donating one. The resulting amino group is a versatile handle for further reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be substituted with a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

These transformations allow for the synthesis of a diverse library of compounds from a single precursor, each with potentially unique biological activities or material properties.

| Original Functional Group | Transformation | Reagent(s) | New Functional Group | Potential Use of Derivative |

|---|---|---|---|---|

| Nitro (-NO₂) | Reduction | SnCl₂/HCl or H₂/Pd-C | Amino (-NH₂) | Dye synthesis, pharmaceutical building block |

| Aldehyde (-CHO) | Reduction | NaBH₄ | Primary Alcohol (-CH₂OH) | Creates a diol for polyester synthesis |

| Aldehyde (-CHO) | Oxidation | KMnO₄ | Carboxylic Acid (-COOH) | Forms a di-acid (with -CH₂OH oxidation) for polymers |

| Hydroxymethyl (-CH₂OH) | Sulfonation | SO₃-Pyridine complex | Sulfuric Acid Ester (-CH₂OSO₃H) | Potential for bioactivation studies nih.gov |

Computational and Theoretical Investigations of 5 Hydroxymethyl 2 Nitrobenzaldehyde

Molecular Structure Elucidation and Conformational Analysis

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to determine the most stable geometric structure of 5-(Hydroxymethyl)-2-nitrobenzaldehyde. These studies involve optimizing the molecule's geometry to find the lowest energy conformation.

The analysis typically reveals a non-planar structure. Steric hindrance between the bulky nitro group (-NO2) and the adjacent aldehyde group (-CHO) forces them to twist out of the plane of the benzene (B151609) ring. Similarly, the hydroxymethyl group (-CH2OH) has rotational freedom, leading to different possible conformers. The most stable conformer is determined by the orientation of these functional groups that minimizes steric repulsion and maximizes stabilizing intramolecular interactions, such as weak hydrogen bonds.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.405 | C6-C1-C2 | 118.5 |

| C2-N1 | 1.478 | C1-C2-N1 | 121.0 |

| C1-C6 | 1.398 | O1-N1-O2 | 123.7 |

| C1-C(H)O | 1.489 | C2-C1-C(H)O | 124.2 |

| C5-C(H2)OH | 1.512 | C4-C5-C(H2)OH | 121.3 |

Note: Data is representative of typical DFT calculation results and may vary slightly based on the specific computational method and basis set used.

Electronic Structure and Reactivity Descriptors

DFT is also used to explore the electronic properties of the molecule. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding reactivity.

HOMO: The HOMO is typically delocalized over the benzene ring and the hydroxymethyl group, indicating these are the primary sites for electrophilic attack.

LUMO: The LUMO is concentrated on the nitro group and the aldehyde group, highlighting their electron-accepting nature and susceptibility to nucleophilic attack.

The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. From these energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors.

| Parameter | Value (eV) | Descriptor | Value |

|---|---|---|---|

| HOMO Energy | -7.5 | Ionization Potential (I) | 7.5 |

| LUMO Energy | -3.2 | Electron Affinity (A) | 3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 | Global Hardness (η) | 2.15 |

| Electronegativity (χ) | 5.35 | Global Softness (S) | 0.23 |

| Chemical Potential (μ) | -5.35 | Electrophilicity Index (ω) | 6.67 |

Note: These values are derived from HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

Spectroscopic Property Predictions and Correlational Analysis (FT-IR, FT-Raman, UV, NMR)

Computational methods can accurately predict various spectroscopic properties, which can then be correlated with experimental data for structural confirmation.

Vibrational Spectroscopy (FT-IR, FT-Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. These calculated frequencies are often scaled to correct for systematic errors in the computational method. Assignments for key functional groups, such as the C=O stretch of the aldehyde, the asymmetric and symmetric stretches of the nitro group, and the O-H stretch of the hydroxymethyl group, can be made with high confidence by analyzing the Potential Energy Distribution (PED).

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. The predicted transitions typically correspond to π → π* and n → π* electronic excitations within the aromatic system and the nitro and aldehyde groups.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the 1H and 13C NMR chemical shifts. These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), generally show excellent correlation with experimental spectra, aiding in the precise assignment of each proton and carbon atom in the molecule.

Supramolecular Chemistry and Crystal Engineering Principles

Hydrogen Bonding: The hydroxymethyl group is a potent hydrogen bond donor (O-H) and acceptor (O). It is expected to form strong O-H···O hydrogen bonds, potentially with the nitro group or the aldehyde group of a neighboring molecule, leading to the formation of chains or dimeric motifs.

Weak C-H···O Interactions: The aromatic and aldehyde C-H groups can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro and hydroxymethyl groups of adjacent molecules.

π-π Stacking: The electron-deficient nitro-substituted benzene ring can participate in π-π stacking interactions, further stabilizing the crystal lattice.

These varied interactions suggest that the molecule is a versatile building block for designing complex, three-dimensional supramolecular architectures.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of this compound over time. These simulations provide insight into:

Conformational Flexibility: MD can explore the molecule's conformational landscape by simulating the rotation around single bonds, particularly the C-C bond of the hydroxymethyl group and the C-N and C-C bonds of the nitro and aldehyde groups, respectively. This helps identify the most populated (lowest energy) conformations in different environments (e.g., in a solvent).

Solvent Interactions: When simulated in a solvent like water or ethanol, MD can reveal how solvent molecules arrange around the solute. Radial distribution functions can be calculated to show the probability of finding a solvent molecule at a certain distance from specific atoms (like the hydroxyl hydrogen or the nitro oxygens), providing a detailed picture of the solvation shell and hydrogen bonding with the solvent.

Computational Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are used to investigate its potential interactions with the active sites of biological targets like enzymes or receptors.

These studies can:

Identify Potential Binding Modes: Docking algorithms can sample numerous orientations of the molecule within a protein's active site and score them based on binding affinity.

Analyze Intermolecular Interactions: The results reveal key interactions, such as hydrogen bonds between the molecule's hydroxymethyl or nitro groups and amino acid residues (e.g., serine, threonine, aspartic acid) in the active site. Hydrophobic interactions between the benzene ring and nonpolar residues are also commonly observed.

Guide Molecular Design: By understanding how the molecule fits into a binding pocket and the key interactions that stabilize the complex, docking studies provide a rational basis for designing new derivatives with improved binding affinity and biological activity. For example, modifying functional groups to enhance hydrogen bonding or hydrophobic contacts can lead to more potent compounds.

Advanced Analytical Characterization Methodologies in Research

Chromatographic Techniques Coupled with Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and quantification of analytes in complex mixtures. ddtjournal.com Its high sensitivity and selectivity make it an indispensable tool in modern analytical chemistry. ddtjournal.com

For compounds like aldehydes that may exhibit poor ionization efficiency in mass spectrometry, chemical derivatization is a common strategy to enhance detectability. ddtjournal.comnih.gov The primary goal is to introduce a moiety into the analyte's structure that is readily ionizable, thereby improving the signal response in the mass spectrometer. nih.gov

While specific derivatization protocols for 5-(hydroxymethyl)-2-nitrobenzaldehyde are not extensively detailed in the literature, strategies used for other aldehydes are applicable. These methods aim to improve chromatographic properties and increase ionization efficiency for LC-MS analysis. nih.gov

Common derivatization reagents for the aldehyde functional group include hydrazine-based compounds such as Girard's reagents (T and P) and 2,4-dinitrophenylhydrazine (DNPH). nih.gov These reagents react with the aldehyde to form hydrazones, which incorporate a permanently charged or easily ionizable group. Hydroxylamine (B1172632) is another reagent that reacts with aldehydes to form oximes, introducing a nitrogen atom that can improve ionization efficiency. ddtjournal.com The introduction of these charged or proton-affine groups significantly enhances the analyte's response in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources, which are commonly used in LC-MS. ddtjournal.comnih.gov

Table 1: Common Derivatization Reagents for Aldehydes in LC-MS Analysis

| Reagent Class | Example Reagent | Functional Group Targeted | Purpose of Derivatization |

|---|---|---|---|

| Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde (C=O) | Introduce an ionizable group, enhance UV detection |

| Hydrazines | Girard's Reagent T | Aldehyde (C=O) | Introduce a quaternary ammonium group (permanent charge) |

| Hydroxylamines | Hydroxylamine | Aldehyde (C=O) | Form oximes to improve ionization efficiency |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds, such as 5-hydroxy-2-nitrobenzaldehyde (B108354) and 2-hydroxy-5-nitrobenzaldehyde (B32719), provides significant insight into its expected solid-state conformation. nih.govnih.govresearchgate.net

Studies on these analogs reveal that the benzaldehyde (B42025) ring is typically planar. nih.govresearchgate.net The nitro and aldehyde functional groups are often slightly twisted out of the plane of the benzene (B151609) ring. nih.gov In the crystal lattice of these related molecules, intermolecular and intramolecular hydrogen bonds play a critical role in stabilizing the structure. nih.govresearchgate.net For this compound, it is anticipated that the hydroxymethyl group would be a key participant in hydrogen bonding networks, likely forming O-H···O bonds with the nitro groups or aldehyde groups of adjacent molecules. These interactions dictate the molecular packing in the crystal.

Computational modeling using methods like Density Functional Theory (DFT) can also predict structural parameters. Such models suggest a planar aromatic ring for this compound, with the substituents influencing the electron distribution across the molecule. smolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of molecules in solution. uobasrah.edu.iq By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, the connectivity of atoms can be established. uobasrah.edu.iqoxinst.com

Although a definitive published spectrum for this compound is not available, the expected spectral data can be predicted based on the analysis of similar structures like 3-nitrobenzaldehyde and other substituted benzaldehydes. oxinst.com

¹H NMR: The spectrum is expected to show distinct signals for the aldehyde proton, the hydroxymethyl protons, and the aromatic protons. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The three aromatic protons would be found in the δ 7.5-8.5 ppm region, with their specific shifts and splitting patterns determined by the electronic effects of the nitro, aldehyde, and hydroxymethyl substituents.

¹³C NMR: The ¹³C NMR spectrum would show eight distinct carbon signals. The carbonyl carbon of the aldehyde group would be the most downfield signal, expected around δ 190 ppm. The carbons of the aromatic ring would appear in the δ 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. The carbon of the hydroxymethyl group would be observed further upfield, typically around δ 60-65 ppm.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Aldehyde | ¹H | 9.5 - 10.5 | Singlet (s) |

| Aromatic | ¹H | 7.5 - 8.5 | Doublets (d), Doublet of doublets (dd) |

| Hydroxymethyl (-CH₂) | ¹H | 4.5 - 5.0 | Singlet (s) or Doublet (d) |

| Hydroxymethyl (-OH) | ¹H | Variable | Broad singlet (br s) |

| Aldehyde Carbonyl | ¹³C | ~190 | - |

| Aromatic (C-NO₂) | ¹³C | ~150 | - |

| Aromatic (C-CHO) | ¹³C | ~135 | - |

| Aromatic (C-H) | ¹³C | 120 - 130 | - |

| Aromatic (C-CH₂OH) | ¹³C | ~140 | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. uobasrah.edu.iq Analysis of spectra from related compounds like 5-hydroxy-2-nitrobenzaldehyde and 5-bromo-2-nitrobenzaldehyde allows for a reliable prediction of the key vibrational bands for this compound. nist.govchemicalbook.comspectrabase.com

The IR spectrum is expected to be characterized by the following absorptions:

A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxymethyl group.

A strong, sharp peak around 1700-1720 cm⁻¹ due to the C=O stretching of the aldehyde group.

Two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found near 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.

C-O stretching of the primary alcohol (hydroxymethyl group) around 1050 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the vibrations of the aromatic ring. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Hydroxymethyl (-OH) | O-H Stretch | 3200 - 3500 | IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aldehyde (C=O) | C=O Stretch | 1700 - 1720 | IR, Raman |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | IR |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of nitrobenzaldehyde isomers is generally characterized by three main absorption regions. uni-muenchen.denih.gov The presence of the hydroxymethyl group, an auxochrome, on the this compound structure is expected to modulate these transitions but not fundamentally change their nature.

The UV-Vis spectrum is predicted to show:

A weak absorption band at longer wavelengths (around 350 nm), which is attributed to the n→π* electronic transition involving the non-bonding electrons of the oxygen atoms in the aldehyde and nitro groups. uni-muenchen.deresearchgate.net

A band of intermediate intensity, typically peaking around 300 nm, which arises from π→π* transitions primarily localized within the aromatic benzene ring. uni-muenchen.denih.gov

A strong absorption band at shorter wavelengths (around 250 nm), assigned to π→π* transitions that involve electron delocalization across the nitro group and the benzene ring. uni-muenchen.deresearchgate.net

The solvent can cause moderate shifts in the position of these absorption maxima (solvatochromism). uni-muenchen.de These transitions are fundamental to understanding the molecule's photochemical behavior.

Q & A

Q. What are the common synthetic routes for 5-(Hydroxymethyl)-2-nitrobenzaldehyde in academic research?

The compound is typically synthesized via nitration or functionalization of substituted benzaldehyde precursors. For example, 5-hydroxy-2-nitrobenzaldehyde (a structural analog) is commercially sourced for derivatization into thiosemicarbazones, as described in studies using analytical-grade reagents and GR-grade solvents . Advanced routes may involve regioselective nitration or hydroxymethylation under controlled conditions, though specific protocols for the hydroxymethyl derivative require optimization of reaction parameters (e.g., temperature, catalysts) .

Q. How is this compound characterized spectroscopically and structurally?

Key characterization methods include:

- NMR/IR spectroscopy : To confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, nitro group vibrations) .

- X-ray crystallography : Single-crystal studies reveal bond angles and intermolecular interactions. For example, related nitrobenzaldehyde derivatives exhibit planar geometries with hydrogen-bonding networks stabilizing the crystal lattice .

- Mass spectrometry : To verify molecular weight and fragmentation patterns .

Q. What safety precautions should be taken when handling this compound?

While specific safety data for this compound is limited, general protocols for nitroaromatic aldehydes apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Ensure ventilation to mitigate inhalation risks.

- Store in a dry, cool environment away from ignition sources, as nitro groups may pose explosive hazards under extreme conditions .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in catalytic reductions?

The nitro group is highly electrophilic, making it susceptible to reduction. For instance, CuO nanosheets catalyze the reduction of 2-nitrobenzaldehyde to aminobenzyl alcohols under eco-friendly conditions, suggesting analogous pathways for the hydroxymethyl derivative. Mechanistic studies involve monitoring reaction intermediates via HPLC or in situ spectroscopy .

Q. What are the strategies for analyzing conflicting crystallographic data in derivatives of this compound?

Discrepancies in bond angles or packing motifs can arise from solvent effects or polymorphism. Researchers should:

Q. What role does this compound play in the synthesis of heterocyclic compounds?

The aldehyde group participates in condensation reactions to form Schiff bases or thiosemicarbazones, which are precursors to heterocycles like carbazoles. For example, 2-nitrobenzaldehyde derivatives undergo cyclization with ketones to yield 5H-benzo[b]carbazole-6,11-diones, a process applicable to the hydroxymethyl variant .

Q. How to design experiments to study the stability of this compound under varying pH conditions?

- Experimental design : Incubate the compound in buffers (pH 1–13) and monitor degradation via UV-Vis or LC-MS.

- Control variables : Temperature, light exposure, and ionic strength.

- Reference data : Use stability profiles of structurally similar compounds (e.g., 4-hydroxybenzaldehyde’s solubility and degradation trends) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.